4-(3-Methylphenyl)-1-butene
Description
Properties
IUPAC Name |
1-but-3-enyl-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-3-4-7-11-8-5-6-10(2)9-11/h3,5-6,8-9H,1,4,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESZECWJWBRCOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593175 | |
| Record name | 1-(But-3-en-1-yl)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92367-45-8 | |
| Record name | 1-(But-3-en-1-yl)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Alkylation
One established method involves the alkylation of 3-methylphenylacetylene or related phenyl derivatives with 1-butene or substituted butenes under palladium catalysis. This approach proceeds under mild conditions and yields 4-(3-Methylphenyl)-1-butene with good selectivity.
- Catalyst : Palladium-based catalysts.
- Temperature : Mild, typically 60–80°C.
- Reaction medium : Often inert atmosphere to prevent oxidation.
- Yield considerations : Optimized by controlling stoichiometry and reaction time.
This method is scalable for industrial production, often employing continuous flow reactors to enhance efficiency.
Ruthenium-Catalyzed Ketone Reduction and Coupling
Another method reported involves the use of ruthenium complexes to catalyze the conversion of ketone precursors to the alkene product:
- Starting material : 3-methylphenyl-substituted ketones.
- Catalyst : Ruthenium complexes (e.g., Ru(II) complexes).
- Conditions : Reaction in acetone at approximately 60°C under nitrogen atmosphere.
- Reaction time : Around 1 hour.
- Outcome : High selectivity toward the desired alkene with minimal side products.
This method benefits from the high catalytic activity of ruthenium complexes, allowing for efficient conversion under relatively mild conditions.
Acid/Base Catalyzed Functionalization
Functionalization of phenyl-methanone derivatives followed by imine formation and subsequent reduction or elimination steps can also yield this compound.
- Catalysts : Acidic (e.g., sulfuric acid) or basic (e.g., sodium acetate) catalysts.
- Temperature range : 60–80°C.
- Reaction monitoring : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are used to track product formation and byproduct profiles.
- Byproducts : Isomerized alkenes and oxidized derivatives may form, requiring purification.
Reaction Conditions and Yields
The following table summarizes example reaction conditions and yields from reported syntheses:
| Precursor | Catalyst | Temperature (°C) | Yield (%) | Byproducts Identified |
|---|---|---|---|---|
| 3-Methylphenyl-methanone | H₂SO₄ | 70 | 68 | Isomerized alkene |
| 4-Hydroxy-3-methylphenyl | NaOAc | 80 | 72 | Oxidized derivatives |
| 3-Methylphenyl ketone (acetone solvent) | Ru complex | 60 | ~90* | Minimal side products |
*Approximate yield based on ruthenium-catalyzed ketone reduction method.
Analytical Techniques for Structural Confirmation
To confirm the structure and purity of this compound, the following spectroscopic techniques are most effective:
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- ^1H and ^13C NMR provide detailed information on alkene geometry (cis/trans) and substituent positions.
- Aromatic protons of the 3-methylphenyl group typically appear as multiplets between δ 7.35–7.70 ppm.
-
- High-resolution mass spectrometry (HRMS) confirms the molecular weight (146.23 g/mol).
- Pyrolysis-MS can distinguish fragmentation patterns characteristic of the 1-butene backbone.
Photoionization Efficiency (PIE) Curves :
- Used to validate ionization behavior by comparison with reference compounds such as 1-butene and 2-butene.
Summary of Key Research Findings
- The alkylation of 3-methylphenyl derivatives with butene substrates under palladium or ruthenium catalysis is the most common and efficient synthetic route.
- Reaction conditions such as temperature, catalyst type, and stoichiometry critically influence yield and product selectivity.
- Side reactions include isomerization and oxidation, necessitating careful reaction monitoring and purification.
- Spectroscopic and chromatographic techniques are essential for confirming product identity and purity.
This comprehensive overview of preparation methods for this compound integrates diverse sources and research findings, providing a professional and authoritative resource for chemists engaged in the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methylphenyl)-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation reactions can reduce the double bond in the butene chain, converting it to a saturated alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: 4-(3-Methylphenyl)-1-butanol or 4-(3-Methylphenyl)-1-butanone.
Reduction: 4-(3-Methylphenyl)butane.
Substitution: 4-(3-Bromomethylphenyl)-1-butene or 4-(3-Chloromethylphenyl)-1-butene.
Scientific Research Applications
4-(3-Methylphenyl)-1-butene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 4-(3-Methylphenyl)-1-butene exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and influencing biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(2-Biphenyl)-1-Butene (CAS 157581-09-4)
Molecular Formula : C₁₆H₁₆
Molar Mass : 208.30 g/mol
Key Differences :
- Structure : The biphenyl moiety in 4-(2-biphenyl)-1-butene introduces a second aromatic ring, increasing conjugation and rigidity compared to the single methylphenyl group in 4-(3-methylphenyl)-1-butene .
- Physical Properties : The biphenyl derivative has a higher logP value (XLogP3 = 4.9 ) due to enhanced hydrophobicity, whereas this compound (logP ~3.5, estimated) is less lipophilic .
- Applications : Biphenyl derivatives are often used in liquid crystals and organic electronics, whereas this compound is more common in intermediates for fine chemicals .
Table 1: Physical Properties Comparison
| Property | This compound | 4-(2-Biphenyl)-1-Butene |
|---|---|---|
| Molecular Weight | 146.23 g/mol | 208.30 g/mol |
| XLogP3 | ~3.5 | 4.9 |
| Rotatable Bonds | 3 | 4 |
| Heavy Atom Count | 11 | 16 |
4-(3-Methylbut-2-enyl)phenol (CAS 1200-09-5)
Molecular Formula : C₁₁H₁₄O
Molar Mass : 162.23 g/mol
Key Differences :
- Functional Group: The phenolic -OH group in 4-(3-methylbut-2-enyl)phenol introduces hydrogen-bonding capacity and acidity (pKa ~10), absent in this compound .
- Reactivity: The phenol derivative participates in electrophilic substitution (e.g., sulfonation, nitration) and acts as an antioxidant, while this compound undergoes alkene-specific reactions (e.g., hydrohalogenation) .
- Applications: Phenolic derivatives are used in stabilizers and bioactive molecules, whereas this compound is a precursor for resins and elastomers .
3-Methyl-4-phenyl-1-butene (CAS 6683-51-8)
This compound is a positional isomer of this compound, differing in the attachment site of the methyl group on the phenyl ring.
- Steric Effects : The 3-methyl substitution in this compound creates greater steric hindrance near the alkene group compared to the 4-methyl isomer, affecting reaction kinetics in catalytic processes .
- Thermal Stability : The 3-methyl isomer exhibits lower thermal stability due to less efficient resonance stabilization of the aromatic ring .
Biological Activity
4-(3-Methylphenyl)-1-butene, with the chemical formula CH, is an organic compound that has been studied for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Biological Activity
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast (MCF-7, MDA-MB-231) and colon cancer cells. The compound's efficacy is attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival.
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| MDA-MB-231 | 12 | Inhibition of PI3K/Akt signaling pathway |
| HT29 | 20 | Cell cycle arrest in G1 phase |
The biological activity of this compound is primarily mediated through its interaction with cellular targets. The compound may bind to specific proteins or enzymes, modulating their activity and leading to various biological effects.
- Antimicrobial Mechanism : The disruption of bacterial cell membranes is thought to be a key factor in its antimicrobial action.
- Anticancer Mechanism : The induction of apoptosis involves the activation of caspases, while inhibition of the PI3K/Akt pathway contributes to reduced cell proliferation.
Case Studies
Several case studies have been conducted to further understand the biological activity of this compound:
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that it could serve as a potential lead compound for developing new antibiotics.
- Case Study on Cancer Cell Lines : Research published in Cancer Letters demonstrated that treatment with varying concentrations of this compound resulted in significant apoptosis in breast cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Q & A
Q. What are the recommended synthetic routes for 4-(3-Methylphenyl)-1-butene, and how can reaction yields be optimized?
Methodological Answer: this compound can be synthesized via alkylation of 3-methylbenzene derivatives or through cross-coupling reactions such as Heck or Suzuki-Miyaura coupling. For example, a Grignard reagent (e.g., allylmagnesium bromide) reacting with 3-methylbenzaldehyde followed by dehydration may yield the target compound. Optimization involves:
- Catalyst Screening : Testing palladium or nickel catalysts for coupling efficiency.
- Temperature Control : Maintaining 60–80°C for optimal reaction kinetics.
- Purification : Using fractional distillation or column chromatography to isolate the product .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR can confirm the structure by identifying peaks for the vinyl group (δ 4.8–5.2 ppm) and methylphenyl substituents (δ 2.3–2.5 ppm).
- GC-MS : Provides molecular ion ([M]) and fragmentation patterns to verify purity.
- Chromatography : Reverse-phase HPLC with a C18 column (e.g., using methanol-water mobile phase) ensures separation from impurities .
Q. What are the common chemical transformations of this compound in organic synthesis?
Methodological Answer:
- Oxidation : React with m-CPBA (meta-chloroperbenzoic acid) to form an epoxide; monitor reaction progress via TLC.
- Reduction : Hydrogenation over Pd/C yields 4-(3-methylphenyl)butane.
- Electrophilic Substitution : Nitration (HNO/HSO) introduces nitro groups at the phenyl ring’s para position.
Advanced Research Questions
Q. How can reaction mechanisms for this compound’s transformations be elucidated?
Methodological Answer:
- Kinetic Studies : Monitor reaction rates under varying temperatures to infer activation parameters.
- Isotopic Labeling : Use O-labeled oxidizing agents to track oxygen incorporation during epoxidation.
- Spectroscopic Monitoring : In situ IR or Raman spectroscopy detects intermediate species (e.g., epoxide formation) .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Methodological Answer:
- Isomer Analysis : Check for allylic isomerization (e.g., 1-butene vs. 2-butene) using NOE (Nuclear Overhauser Effect) experiments.
- Impurity Profiling : Compare HPLC retention times with reference standards to identify byproducts.
- Computational Validation : DFT calculations (e.g., Gaussian software) predict NMR shifts and verify assignments .
Q. Can computational modeling predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
- Docking Simulations : Model interactions with enzymes (e.g., cytochrome P450) to hypothesize metabolic pathways.
- Transition State Analysis : Identify energy barriers for epoxidation or hydrogenation using software like ORCA .
Q. How can researchers hypothesize biological activity for this compound based on structural analogs?
Methodological Answer:
- SAR (Structure-Activity Relationship) : Compare with biphenyl derivatives (e.g., 4-TBMB in ) known for anti-inflammatory or antimicrobial activity.
- Target Screening : Use molecular docking to assess binding affinity with receptors like COX-2 or kinases.
- In Vitro Assays : Test cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) against model cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
